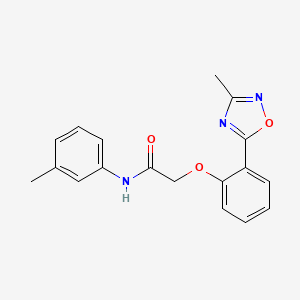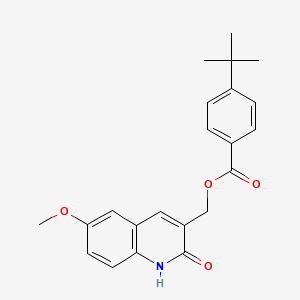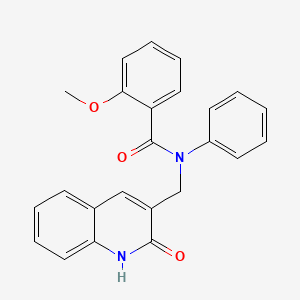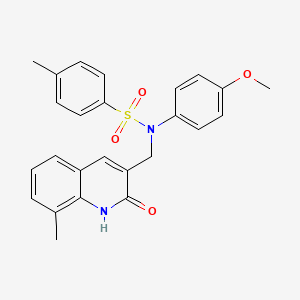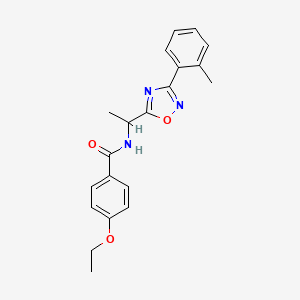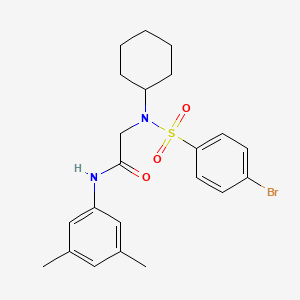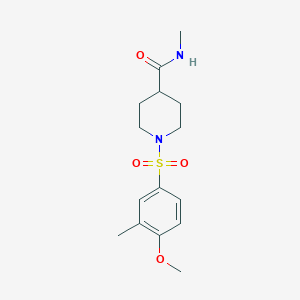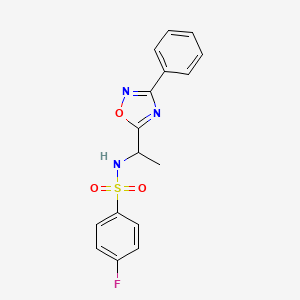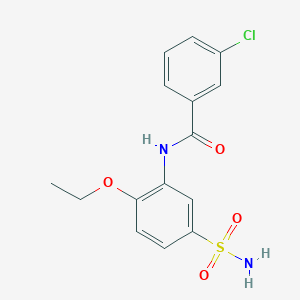
3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is also known by its chemical name, celecoxib, and is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. However,
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Apart from its anti-inflammatory and analgesic effects, 3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide has also been shown to exhibit other biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of cell proliferation. These effects make this compound a promising candidate for the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying various inflammatory and pain-related disorders. However, one of the limitations of using this compound is its potential side effects, including gastrointestinal bleeding, cardiovascular events, and renal toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the scientific research applications of 3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide. One of the most promising areas of research is the development of novel analogs of this compound with improved efficacy and reduced side effects. Another area of research is the investigation of the potential applications of this compound in the treatment of various types of cancer, including breast cancer, lung cancer, and colorectal cancer. Additionally, the use of this compound in combination with other drugs or therapies is also an area of research that holds great promise for the future.
Synthesis Methods
The synthesis of 3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide can be achieved through several methods, including the reaction of 2-ethoxy-5-aminobenzenesulfonamide with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. Alternatively, this compound can also be synthesized through a one-pot reaction involving the condensation of 2-ethoxy-5-aminobenzenesulfonamide with 3-chlorobenzoic acid, followed by the addition of thionyl chloride and triethylamine.
Scientific Research Applications
3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and cancer research. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders.
properties
IUPAC Name |
3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-2-22-14-7-6-12(23(17,20)21)9-13(14)18-15(19)10-4-3-5-11(16)8-10/h3-9H,2H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLYKIORLVIDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




